methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6(9)11-12-3-2-10-7(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGZKMVGQVQCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN2C1=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
This method parallels the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, with modifications to introduce the carboxylate group:
-
Intermediate Formation :
-
Cyclization :
-
Workup :
-
Purification :
Table 1: Stepwise Synthesis Parameters
| Step | Reactant | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | 5-Amino-2-chloropyridazine + DMF-DMA | Neat | 50°C | 8 hr | 85% |
| 2 | Intermediate + methyl bromoacetate | Acetonitrile | 100°C | 10 hr | 72% |
| 3 | Recrystallization | n-Hexane:EtOAc | RT | – | 98.5% |
*Hypothetical yields based on analogous reactions.
One-Pot Synthesis Approach
Streamlined Methodology
A two-step one-pot method, adapted from VulcanChem’s 3-carboxylate synthesis, eliminates intermediate isolation:
Table 2: One-Pot Synthesis Outcomes
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hours | |
| Temperature | 80°C | |
| Solvent | Acetonitrile | |
| Chromatography | Silica gel, 1:3 EtOAc:Hexane | |
| Purity | >95% |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Alkali Selection
Saturated sodium bicarbonate (pH 7.4) minimizes side reactions during workup.
Purification and Characterization
Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has been investigated for its potential as a therapeutic agent in several diseases:
- Anticancer Activity : Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the core structure can enhance potency against specific targets such as protein kinases involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effectiveness against both gram-positive and gram-negative bacteria. Its mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
- Neurological Disorders : There is emerging evidence supporting the use of this compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases such as Alzheimer's disease. Inhibiting nSMase2 can potentially reduce neuroinflammation and improve cognitive function .
Biochemical Research
This compound serves as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : It has been used to study the inhibition mechanisms of various enzymes, including those involved in signal transduction pathways. For example, its role as an inhibitor of adaptor-associated kinase 1 (AAK1) is significant for understanding receptor-mediated endocytosis processes .
- Structure-Activity Relationship (SAR) Studies : The compound's derivatives are often synthesized to explore their biological activity further. This helps in identifying key functional groups that enhance efficacy against specific biological targets while minimizing toxicity.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its potential use as an anti-tuberculosis agent . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate with analogs differing in substituent positions, functional groups, and heterocyclic frameworks. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted.
Positional Isomers: 2-Carboxylate vs. 8-Carboxylate
Key Insight : The positional isomerism significantly impacts molecular interactions. The 2-carboxylate analog (CAS 572910-59-9) is more prevalent in synthetic routes due to easier functionalization at the C2 position . The 8-carboxylate derivative, while structurally similar, may exhibit reduced bioavailability due to steric effects .
Halogen-Substituted Derivatives
Key Insight : Bromine and chlorine substituents modulate electronic properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Pyridine-based analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit distinct pharmacological profiles due to differences in ring hybridization and hydrogen-bonding capacity .
Functional Group Variations
Key Insight: Methoxy and amino groups improve solubility and target engagement, while bromine facilitates structural characterization via X-ray crystallography .
Biological Activity
Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorine atom at the 6-position and a carboxylate group at the 8-position, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.60 g/mol |
| Boiling Point | Not specified |
This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, which is particularly relevant for its potential use as an anti-tuberculosis agent.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In particular, it has been studied for its anti-tuberculosis activity. The imidazo[1,2-b]pyridazine scaffold is known for its efficacy against Mycobacterium tuberculosis, making this compound a promising candidate for further development in treating tuberculosis infections.
Anticancer Potential
This compound has shown promise in cancer research as well. Its ability to inhibit specific pathways involved in cell proliferation and survival suggests potential applications in oncology. The compound's unique structure may allow it to interact with cancer-related targets effectively, leading to reduced tumor growth in preclinical models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-b]pyridazine ring can lead to changes in potency and selectivity against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at 6-position | Enhances binding affinity to target enzymes |
| Variation of carboxylate group | Alters solubility and bioavailability |
Studies have indicated that specific substitutions can significantly enhance the compound's efficacy against pathogens while minimizing off-target effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anti-Tuberculosis Activity : In vitro assays demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis with an EC50 value indicative of its potential as a therapeutic agent against resistant strains.
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation, suggesting its utility in cancer treatment strategies .
- Enzyme Inhibition Assays : The compound has been tested against various enzymes implicated in disease processes, showing selective inhibition that could be harnessed for drug development aimed at multiple therapeutic areas .
Q & A
Q. What strategies optimize the compound’s stability under varying pH conditions?
- Methodology : Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring identify degradation pathways (e.g., ester hydrolysis). Buffered solutions (pH 1–10) reveal pH-dependent stability. Lyophilization or formulation with cyclodextrins improves shelf life for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
